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The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its
DNA-binding domain is a frequent site of cancer-causing mutations. Understanding the
structural nuances of this domain across different species is crucial for the development of
targeted cancer therapies. This guide provides a comparative overview of the crystal structures
of the p53 DNA-binding domain from Homo sapiens (human) and Mus musculus (mouse),
offering researchers a detailed look at the experimental data and methodologies used to
determine these structures.

Quantitative Data Comparison

The following table summarizes key crystallographic data for the human and mouse p53 DNA-
binding domain structures, providing a clear comparison of their determined properties.
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Human p53 DNA-Binding Mouse p53 DNA-Binding
Parameter

Domain Domain
PDB ID 2XWR[1] 1HU8[?]
Organism Homo sapiens[1] Mus musculus[2]
Resolution 1.68 A[1] 2.70 A[2]
Space Group P212121 P212121
Unit Cell (A) a=55.3, b=64.4, c=113.8 a=64.8, b=78.9, c=107.2
R-Value Work 0.173[1] 0.239[2]
R-Value Free 0.209[1] 0.299[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are the protocols used for the expression, purification, and crystallization of the human
and mouse p53 DNA-binding domains.

Human p53 DNA-Binding Domain (PDB: 2XWR)

Protein Expression and Purification: The human p53 core domain (residues 94-312) was
expressed in Escherichia coli. The purification process involved metal-affinity chromatography
followed by size-exclusion chromatography to ensure a high degree of purity.

Crystallization: Crystals of the human p53 DNA-binding domain were grown at 20°C using the
sitting drop vapor diffusion method. The crystallization drops were prepared by mixing equal
volumes of the protein solution (10 mg/mL in 20 mM Tris-HCI pH 7.2, 150 mM NacCl, and 10
mM DTT) and the reservoir solution containing 20% (w/v) PEG 3350, 0.2 M ammonium sulfate,
and 0.1 M Bis-Tris pH 6.5.

Mouse p53 DNA-Binding Domain (PDB: 1HUS)

Protein Expression and Purification: The mouse p53 core domain (residues 91-289) was
expressed in E. coli strain BL21(DES3)[2]. The protein was purified using a two-step process
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involving Ni-NTA affinity chromatography to capture the His-tagged protein, followed by size-
exclusion chromatography to obtain a homogenous sample.

Crystallization: The mouse p53 DNA-binding domain was crystallized using the hanging drop
vapor diffusion method at 22°C. The protein solution (5 mg/mL in 20 mM Tris-HCI pH 8.0, 150
mM NaCl, and 5 mM DTT) was mixed with an equal volume of the reservoir solution containing
12-15% (w/v) PEG 8000, 0.2 M ammonium sulfate, and 0.1 M sodium cacodylate pH 6.5.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the crystal
structure of a protein, from gene cloning to final structure deposition.
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Caption: A generalized workflow for protein crystallography.

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/5

Tech Support


https://www.benchchem.com/product/b611464?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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